molecular formula C9H6BrFN2 B1383189 6-Bromo-7-fluoroisoquinolin-1-amine CAS No. 1938129-38-4

6-Bromo-7-fluoroisoquinolin-1-amine

Cat. No.: B1383189
CAS No.: 1938129-38-4
M. Wt: 241.06 g/mol
InChI Key: FGBWGRLEQZQNAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroisoquinolin-1-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroisoquinolin-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or lithium diisopropylamide in solvents such as tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can yield nitro or amine derivatives, respectively .

Scientific Research Applications

6-Bromo-7-fluoroisoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroisoquinolin-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and amine functional groups. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoroisoquinolin-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-7-fluoroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWGRLEQZQNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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